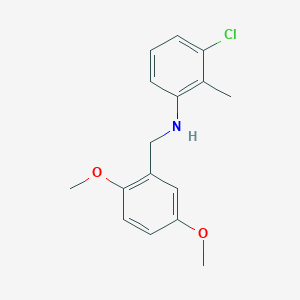
N-isopropyl-2-(mesityloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-isopropyl-2-(mesityloxy)acetamide typically involves multi-step reactions, including N-alkylation, esterification, and transesterification processes. For example, the synthesis of N-aryl-N-isopropyl-2-hydroxyacetamides involves reactions starting from arylamines through a series of steps including N-alkylation and N-chloroacetylation, leading to the formation of the desired acetamide derivatives (Shu, 2001). These methodologies highlight the versatility and complexity of synthesizing acetamide derivatives, which could be applied to or inform the synthesis of N-isopropyl-2-(mesityloxy)acetamide.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of compounds like N-isopropyl-2-(mesityloxy)acetamide. Studies on similar compounds have employed techniques such as X-ray crystallography to elucidate their crystal structures. For instance, the molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug, with detailed structural parameters obtained through crystallography (Sharma et al., 2018). These findings demonstrate the importance of structural analysis in predicting the biological activity and stability of acetamide derivatives.
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, influencing their chemical properties and potential applications. For example, the reactivity of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, showcasing the compound's versatility in forming heterocyclic structures (Lazareva et al., 2017). Understanding these reactions is fundamental for exploring the chemical diversity and potential utility of N-isopropyl-2-(mesityloxy)acetamide in various applications.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are critical for their application in material science and pharmaceuticals. While specific data on N-isopropyl-2-(mesityloxy)acetamide is not readily available, insights can be drawn from related compounds. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided valuable information on its yield, purity, and spectral data, which are essential for assessing the compound's quality and potential uses (Zhong-cheng & Shu Wan-yin, 2002).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a specific compound like “N-isopropyl-2-(mesityloxy)acetamide” would depend on its specific physical and chemical properties. In general, handling of chemicals requires appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
Orientations Futures
Propriétés
IUPAC Name |
N-propan-2-yl-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9(2)15-13(16)8-17-14-11(4)6-10(3)7-12(14)5/h6-7,9H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDDYWAXIVRATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)





![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)